4-Formyl-2-methoxyphenyl 2-bromobenzoate
Description
4-Formyl-2-methoxyphenyl 2-bromobenzoate is a vanillin-derived ester featuring a 4-formyl-2-methoxyphenyl moiety linked via an ester bond to a 2-bromobenzoate group. Molecular docking studies suggest that such derivatives exhibit superior binding affinity to COX-1 compared to aspirin, with improved pharmacokinetic properties such as intestinal absorption and low hepatotoxicity .
Properties
Molecular Formula |
C15H11BrO4 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-bromobenzoate |
InChI |
InChI=1S/C15H11BrO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
InChI Key |
QKVUKUQZPCBHAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 2-bromobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 2-carboxybenzoate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2-bromobenzoate.
Substitution: 4-Formyl-2-methoxyphenyl 2-methoxybenzoate or 4-Formyl-2-methoxyphenyl 2-cyanobenzoate.
Scientific Research Applications
Chemical Synthesis
4-Formyl-2-methoxyphenyl 2-bromobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry. The compound can be utilized to produce derivatives with enhanced biological activities or modified properties for specific applications.
Key Reactions
- Esterification : The compound can undergo esterification reactions to form new esters, which may have distinct chemical properties and biological activities.
- Substitution Reactions : It can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.
Biological Applications
Research has indicated that compounds related to this compound exhibit notable biological activities, including anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
A study conducted on derivatives of vanillin, including 4-formyl-2-methoxyphenyl 4-chlorobenzoate, demonstrated significant anti-inflammatory effects. Molecular docking studies revealed that these compounds could effectively bind to the cyclooxygenase-2 (COX-2) receptor, suggesting their potential as anti-inflammatory agents . The binding energy of 4-formyl-2-methoxyphenyl 4-chlorobenzoate was found to be lower than that of vanillin itself, indicating improved efficacy .
Antithrombotic Potential
Further research highlighted the potential of 4-formyl-2-methoxyphenyl benzoate as an antithrombotic agent. Molecular docking studies showed it had low binding energy with COX-1, suggesting it could inhibit thromboxane production and reduce clot formation . This positions the compound as a candidate for further investigation in cardiovascular therapies.
Material Science Applications
In addition to its biological applications, this compound has been explored for its role in material science. It has been utilized in the development of bio-based flame retardant materials and as a precursor for creating specialty chemicals.
Polymer Chemistry
The compound has been incorporated into polymer matrices to enhance properties such as flame resistance and mechanical strength. Modifications using this compound have resulted in polymers that are not only more durable but also safer for various applications.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on COX-2 Inhibition | Binding energy of -8.18 kcal/mol indicates strong interaction | Potential anti-inflammatory drug development |
| Antithrombotic Research | Low binding energy with COX-1 (-7.70 kcal/mol) suggests effectiveness | Development of oral antithrombotic treatments |
| Polymer Modification Study | Enhanced flame resistance and mechanical properties observed | Use in safety-critical applications |
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Key Findings :
- The non-brominated parent compound exhibits the strongest COX-1 inhibition (ΔG = -7.70 Å, Ki = 2.10 µM), surpassing aspirin by ~150-fold in potency .
- 4-Bromo substitution reduces binding affinity (ΔG = -6.70 Å) compared to the parent compound, likely due to steric hindrance or electronic effects. Its Ki (12.29 µM) is comparable to the 4-chloro analog .
- Fluorine substitution (smaller size, higher electronegativity) retains relatively high activity (ΔG = -7.40 Å), suggesting para-substituent size inversely correlates with potency .
Toxicity and Stability
All derivatives show non-hepatotoxic profiles and good intestinal absorption (>80% predicted), critical for oral antithrombotic applications . Hydrophobic interactions and hydrogen bonding (conventional and C–H types) contribute to ligand-receptor stability, with hydrophilic compounds demonstrating enhanced stability .
Biological Activity
4-Formyl-2-methoxyphenyl 2-bromobenzoate is an organic compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a formyl group and a methoxy group attached to a phenyl ring, with a bromobenzoate moiety. Its molecular formula is . The presence of these functional groups suggests potential reactivity with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. The formyl group can participate in nucleophilic addition reactions, while the methoxy and bromine substituents may influence the compound's binding affinity and specificity for its targets.
Antimicrobial Properties
Research indicates that derivatives of 4-Formyl-2-methoxyphenyl compounds exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, demonstrating potential as antimicrobial agents.
Anti-inflammatory Activity
Molecular docking studies have suggested that modifications to the structure of vanillin derivatives, including 4-formyl-2-methoxyphenyl compounds, enhance their anti-inflammatory properties. For example, docking results indicated a lower binding energy for modified compounds at COX-2 receptors compared to vanillin itself, suggesting improved anti-inflammatory efficacy .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation across different cancer lines. The specific mechanisms involve interference with key signaling pathways associated with cell growth and survival .
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions, including oxidation and substitution processes. Characterization methods include FTIR and NMR spectroscopy to confirm the structure and purity of the synthesized compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
